

A Technical Guide to 4-Bromo-2-hydroxybenzonitrile: Properties, Synthesis, and Spectroscopic Analysis

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Compound of Interest

Compound Name: 4-Bromo-2-hydroxybenzonitrile

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Introduction

4-Bromo-2-hydroxybenzonitrile, also known by synonyms such as 5-Bromo-2-cyanophenol and 4-Bromosalicylonitrile, is a substituted benzonitrile derivative with significant applications in synthetic organic chemistry.^{[1][2][3][4]} Its trifunctional nature, featuring a nitrile, a hydroxyl group, and a bromine atom on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. It serves as a key intermediate in the development of various compounds, including indole derivatives and small molecule inhibitors targeting enzymes like plasma kallikrein.^[4] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic data for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of **4-Bromo-2-hydroxybenzonitrile** consists of a benzene ring substituted with a bromine atom at position 4, a hydroxyl group at position 2, and a nitrile group at position 1. The chemical formula for this compound is C_7H_4BrNO .^{[1][5]}

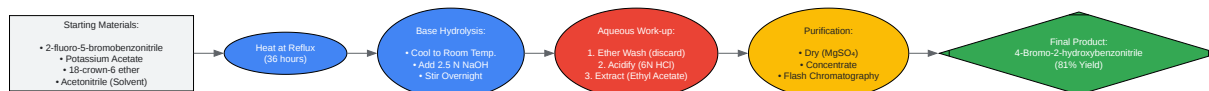
Data Presentation: Physicochemical Properties

The key quantitative and qualitative properties of **4-Bromo-2-hydroxybenzonitrile** are summarized in the table below for easy reference.

Property	Value	References
IUPAC Name	4-bromo-2-hydroxybenzonitrile	[5]
Molecular Formula	C ₇ H ₄ BrNO	[1][2][3][5][6]
Molecular Weight	198.02 g/mol	[1][2][3][5][6]
CAS Number	288067-35-6	[1][2][3][6]
Appearance	White to light yellow/orange powder to crystal	[1][2]
Melting Point	160 °C	[2]
Purity	>98.0% (as determined by Gas Chromatography)	[1][2][3]
SMILES	<chem>N#Cc1ccc(Br)cc1O</chem>	[1]
InChI Key	PAHSHGVACWNGEY-UHFFFAOYSA-N	[5]

Synthesis of 4-Bromo-2-hydroxybenzonitrile

A common and effective method for the synthesis of **4-Bromo-2-hydroxybenzonitrile** involves the nucleophilic substitution of a fluorine atom in a precursor molecule, followed by hydrolysis. [4][6] The workflow for this synthesis is depicted in the diagram below.



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A flowchart illustrating the synthetic pathway to **4-Bromo-2-hydroxybenzonitrile**.

Experimental Protocols: Detailed Synthesis Methodology

The following protocol provides a step-by-step procedure for the synthesis of **4-bromo-2-hydroxybenzonitrile** from 4-bromo-2-fluorobenzonitrile, yielding a light yellow foamy solid.^[4]
^[6]

Materials:

- 2-fluoro-5-bromobenzonitrile (30 g, 152.3 mmol)
- Potassium acetate (222.4 g, 228.5 mmol)
- 18-crown-6 ether (60.4 g, 228.5 mmol)
- Acetonitrile (400 mL)
- 2.5 N Sodium hydroxide (NaOH) solution (200 mL)
- 6 N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 2-fluoro-5-bromobenzonitrile, potassium acetate, and 18-crown-6 ether in acetonitrile.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 36 hours.
- **Hydrolysis:** After the reaction is complete, cool the mixture to room temperature. Add 2.5 N NaOH solution and stir the mixture overnight at room temperature.

- **Extraction and Acidification:** Transfer the mixture to a separatory funnel and extract with diethyl ether. The organic layer should be discarded. The aqueous layer is then carefully acidified using 6 N HCl.
- **Product Extraction:** Extract the acidified aqueous layer with ethyl acetate. The organic layers are combined for the next step.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous magnesium sulfate and then concentrate the solution under reduced pressure.
- **Purification:** Purify the resulting crude product by flash column chromatography using a 40% ethyl acetate/hexane solvent system. This procedure yields **4-bromo-2-hydroxybenzonitrile** (24.45 g, 81% yield).[\[4\]](#)[\[6\]](#)

Spectroscopic Data and Analysis

Structural elucidation and confirmation of **4-Bromo-2-hydroxybenzonitrile** are typically achieved through standard spectroscopic methods, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment of the molecule. The spectrum of **4-Bromo-2-hydroxybenzonitrile** shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.[\[4\]](#)[\[6\]](#)

Data Presentation: ¹H NMR Spectroscopic Data (300 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.61	Doublet (d)	8.3	1H	Aromatic Proton
7.17	Doublet (d)	1.7	1H	Aromatic Proton
7.13	Doublet of doublets (dd)	1.7, 8.3	1H	Aromatic Proton

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. In a typical procedure, the sample is introduced into an ion source where it is bombarded by a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer before being detected.

For **4-Bromo-2-hydroxybenzonitrile**, the mass spectrum is expected to show a molecular ion peak (M^+). A key characteristic feature would be the presence of an $M+2$ peak of nearly equal intensity to the M^+ peak, which is indicative of the presence of the two stable isotopes of bromine (^{79}Br and ^{81}Br).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the interaction of infrared radiation with matter by absorption, emission, or reflection. It is used to determine the functional groups present in a molecule.

The IR spectrum of **4-Bromo-2-hydroxybenzonitrile** is expected to exhibit characteristic absorption bands corresponding to its functional groups:

- A broad peak for the hydroxyl (-OH) group stretch.
- A sharp, medium-intensity peak for the nitrile ($\text{C}\equiv\text{N}$) group stretch.
- Several peaks in the aromatic region corresponding to C-H and C=C bond vibrations.

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